molecular formula C17H13NO5S B7755778 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid

2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid

Cat. No. B7755778
M. Wt: 343.4 g/mol
InChI Key: MYNBJQNUBOQTKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds related to “2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid” is often characterized by extensive hydrogen-bonding and potential for supramolecular assembly. For example, salts of 2,2′-biimidazole with 5-sulfosalicylic acid show three-dimensional network structures with significant hydrogen bonding and π-π interactions.


Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to “2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid” include electrochemical cleavage, where the position of the sulfo substituent and the pH significantly impact the behavior of these compounds. The electrochemical reduction of azo compounds leads to the formation of amino salicylic acid and sulfanilic acid.


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to “2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid” can be inferred from their reactivity and molecular interactions. For instance, the antimicrobial activity of sulfonamides based on hydroxybenzaldehyde and hydroxybenzoic acid scaffolds indicates that the presence of sulfo and hydroxy groups can impart significant biological activity.

Scientific Research Applications

Organic Synthesis

2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid has been found to be an efficient organocatalyst for the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . This process uses 10 mol% of 2-HSBA as an organocatalyst under solvent-free reaction conditions at 100°C .

Preparation of Bioactive Compounds

1-Amidoalkyl-2-naphthols, which can be synthesized using 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid, are very important precursors for the preparation of significant bioactive 1-aminomalkyl-2-naphthols via amide hydrolysis . These compounds exhibit depressor, hypotensive, and bradycardia effects in humans .

Coordination Chemistry

Schiff bases from 2-hydroxy-1-naphthaldehyde, which is structurally similar to 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid, have often been used as chelating ligands in the field of coordination chemistry .

Photochromic and Thermochromic Characteristics

The Schiff base compounds can be classified by their photochromic and thermochromic characteristics . This suggests potential applications of 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid in the development of photochromic and thermochromic materials.

Catalytic Organic Transformations

1-Amidoalkyl-2-naphthols, which can be synthesized using 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid, have applications in asymmetric synthesis and catalytic organic transformations .

Chiral Shift Reagents

1-Amidoalkyl-2-naphthols, which can be synthesized using 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid, can be used as chiral shift reagents for carboxylic acids .

Mechanism of Action

Target of Action

It has been reported that the compound can efficiently catalyze the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones . This suggests that the compound may interact with multiple targets, including substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea .

Mode of Action

The compound acts as an efficient organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . It facilitates the three-component process of substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea

Biochemical Pathways

The compound’s role as an organocatalyst suggests it may influence various biochemical reactions, particularly those involved in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones .

Result of Action

The compound’s action results in the synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . These products were obtained in 82–97% yields

Action Environment

The environment significantly influences the action of 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid. The compound was found to be most effective as an organocatalyst under solvent-free reaction conditions (SFRCs) at 100 °C . Additionally, the best results for the preparation of 3,4-disubstituted isoxazol-5(4H)-ones were achieved using 15 mol% of the compound under aqueous conditions at room temperature .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

2-hydroxy-5-(naphthalen-2-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S/c19-16-8-6-13(10-15(16)17(20)21)18-24(22,23)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,18-19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNBJQNUBOQTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-[(2-naphthylsulfonyl)amino]benzoic acid

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